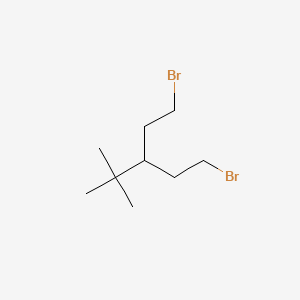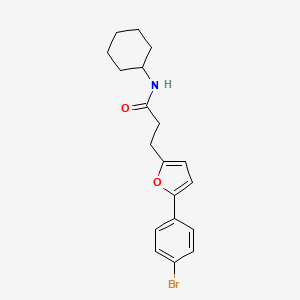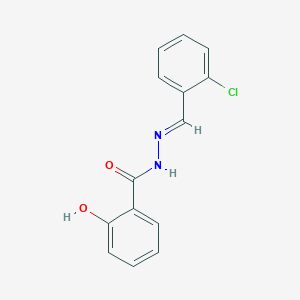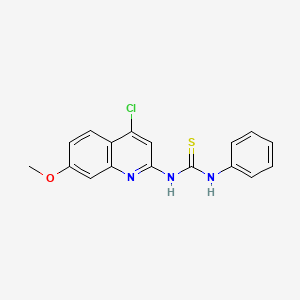
N-(3,4-Dichlorobenzylidene)-P-toluidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dichlorobenzylidene)-P-toluidine is an organic compound characterized by the presence of a benzylidene group attached to a p-toluidine moiety, with two chlorine atoms substituted at the 3 and 4 positions of the benzylidene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorobenzylidene)-P-toluidine typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and p-toluidine. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid, under reflux conditions in ethanol. The reaction mixture is heated until the formation of the imine product is complete, as monitored by thin-layer chromatography (TLC). The crude product is then purified by recrystallization from ethanol to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with optimized reaction conditions to maximize yield and minimize production costs. The purification process may involve additional steps such as distillation or chromatography to ensure the final product meets the required specifications.
化学反応の分析
反応の種類: N-(3,4-ジクロロベンジリデン)-p-トルイジンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するN-酸化物誘導体に変換するために酸化することができます。
還元: 還元反応により、イミン基をアミン基に変換することができます。
置換: ベンジリデン環上の塩素原子は、求核置換反応を受けることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で置換反応に使用することができます。
主要な生成物:
酸化: N-(3,4-ジクロロベンジリデン)-p-トルイジンN-オキシド。
還元: N-(3,4-ジクロロベンジル)-p-トルイジン。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
4. 科学研究における用途
N-(3,4-ジクロロベンジリデン)-p-トルイジンは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における構成単位として使用されています。
生物学: 抗菌性や抗がん性など、潜在的な生物活性を調査されています。
医学: その独特の構造的特徴により、医薬品開発における潜在的な用途が検討されています。
科学的研究の応用
N-(3,4-Dichlorobenzylidene)-P-toluidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
N-(3,4-ジクロロベンジリデン)-p-トルイジンの作用機序は、特定の分子標的との相互作用に関与し、さまざまな生物学的効果をもたらします。この化合物は、酵素や受容体と相互作用し、その活性を調節し、細胞経路に影響を与えます。 例えば、その抗菌活性は、細菌酵素の阻害によって起こる可能性があり、その抗がん活性は、がん細胞のアポトーシスの誘導による可能性があります .
6. 類似化合物の比較
N-(3,4-ジクロロベンジリデン)-p-トルイジンは、次のような他の類似化合物と比較することができます。
- N-(2,3-ジクロロベンジリデン)-p-トルイジン
- N-(2,4-ジクロロベンジリデン)-p-トルイジン
- N-(3,4-ジクロロベンジリデン)-p-アニシジン
独自性: N-(3,4-ジクロロベンジリデン)-p-トルイジンにおけるベンジリデン環の3位と4位に塩素原子を置換した独自の置換パターンは、その類似体と比較して、明確な化学的および生物学的特性を与えています。 この特定の配置は、化合物の反応性と生物学的標的との相互作用に影響を与える可能性があり、さまざまな用途に適した貴重な化合物となっています .
類似化合物との比較
N-(3,4-Dichlorobenzylidene)-P-toluidine can be compared with other similar compounds such as:
- N-(2,3-Dichlorobenzylidene)-P-toluidine
- N-(2,4-Dichlorobenzylidene)-P-toluidine
- N-(3,4-Dichlorobenzylidene)-P-anisidine
Uniqueness: The unique substitution pattern of chlorine atoms at the 3 and 4 positions of the benzylidene ring in this compound imparts distinct chemical and biological properties compared to its analogs. This specific arrangement can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
63462-35-1 |
|---|---|
分子式 |
C14H11Cl2N |
分子量 |
264.1 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C14H11Cl2N/c1-10-2-5-12(6-3-10)17-9-11-4-7-13(15)14(16)8-11/h2-9H,1H3 |
InChIキー |
RAGIQWCNHMYINM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)


![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)

![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)


